

Application Note: 4-Hydroxy-2-methoxybenzyl alcohol as a Chromatographic Standard

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Compound of Interest

Compound Name:	4-Hydroxy-2-methoxybenzyl alcohol
Cat. No.:	B172775

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Introduction

4-Hydroxy-2-methoxybenzyl alcohol is an aromatic alcohol recognized for its antioxidant and anti-inflammatory properties, making it a compound of interest in pharmaceutical and cosmetic research.^[1] As a versatile intermediate in organic synthesis, it serves as a precursor in the development of new bioactive compounds and pharmaceuticals.^[1] Accurate quantification of this analyte in various matrices is crucial for research, development, and quality control.

This document provides detailed protocols for the preparation and use of **4-Hydroxy-2-methoxybenzyl alcohol** as a chromatographic standard. It includes representative starting methods for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with best practices for handling and storage to ensure analytical accuracy.

Physicochemical Properties and Storage

Proper handling and storage of the analytical standard are critical for maintaining its integrity and ensuring reproducible results. The key properties of **4-Hydroxy-2-methoxybenzyl alcohol** are summarized below.

Property	Value	Reference
CAS Number	119138-29-3	[1] [2]
Molecular Formula	C ₈ H ₁₀ O ₃	[1] [2]
Molecular Weight	154.16 g/mol	[1] [2]
Appearance	Tan to pale pink powder	[1]
Melting Point	124-131 °C	[1]
Purity	≥ 98% (by GC)	[1]
Storage Conditions	Store at 0-8 °C, protected from light.	[1] [3]

Experimental Protocols

Protocol for Standard Solution Preparation

The stability of **4-Hydroxy-2-methoxybenzyl alcohol** in solution is influenced by solvent, pH, temperature, and light exposure.[\[3\]](#) The primary degradation pathway is oxidation, which can be accelerated by light and neutral-to-alkaline pH.[\[3\]](#) Therefore, careful preparation and storage are essential.

Materials:

- **4-Hydroxy-2-methoxybenzyl alcohol** standard
- HPLC-grade methanol or acetonitrile
- Class A volumetric flasks
- Amber vials
- Analytical balance
- Ultrasonic bath

Procedure:

- Stock Solution (e.g., 1000 µg/mL):
 - Accurately weigh approximately 10 mg of **4-Hydroxy-2-methoxybenzyl alcohol** standard.
 - Quantitatively transfer the powder to a 10 mL Class A volumetric flask.
 - Add approximately 7 mL of HPLC-grade methanol or acetonitrile.
 - Sonicate for 5-10 minutes to ensure complete dissolution.
 - Allow the solution to return to room temperature.
 - Dilute to the mark with the same solvent and mix thoroughly by inverting the flask multiple times.
- Working Solutions:
 - Prepare a series of working solutions by performing serial dilutions of the stock solution using the same solvent.
 - Use Class A volumetric pipettes and flasks for all dilutions to ensure accuracy.
 - These solutions should be used for creating calibration curves.
- Storage and Stability:
 - Transfer the stock and working solutions to amber vials to protect them from light.[\[3\]](#)
 - For short-term storage (up to 48 hours), keep the solutions refrigerated at 2-8 °C.[\[3\]](#)[\[4\]](#)
 - For long-term storage, it is advisable to prepare fresh solutions before each analysis to avoid degradation.[\[3\]](#)

Representative HPLC-UV Method

This protocol provides a starting point for the analysis of **4-Hydroxy-2-methoxybenzyl alcohol** using a reverse-phase HPLC method with UV detection. Optimization may be required based

on the specific sample matrix and instrumentation. The conditions are based on established methods for benzyl alcohol and other phenolic compounds.[3][4][5][6]

Parameter	Recommended Condition
Column	C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	10% B to 80% B over 20 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25 °C
UV Detection	278 nm

Representative GC-MS Method

For volatile or semi-volatile analysis, GC-MS is a suitable technique. The following is a representative method based on protocols for structurally similar isomers.[7] Derivatization may be considered to improve peak shape and thermal stability, but is not included in this initial protocol.

Parameter	Recommended Condition
Column	HP-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent)
Carrier Gas	Helium, constant flow at 1.0 mL/min
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 50:1) or Splitless, depending on concentration
Injection Volume	1 μ L
Oven Program	Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min.
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
MS Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 40-300

Expected Performance Characteristics

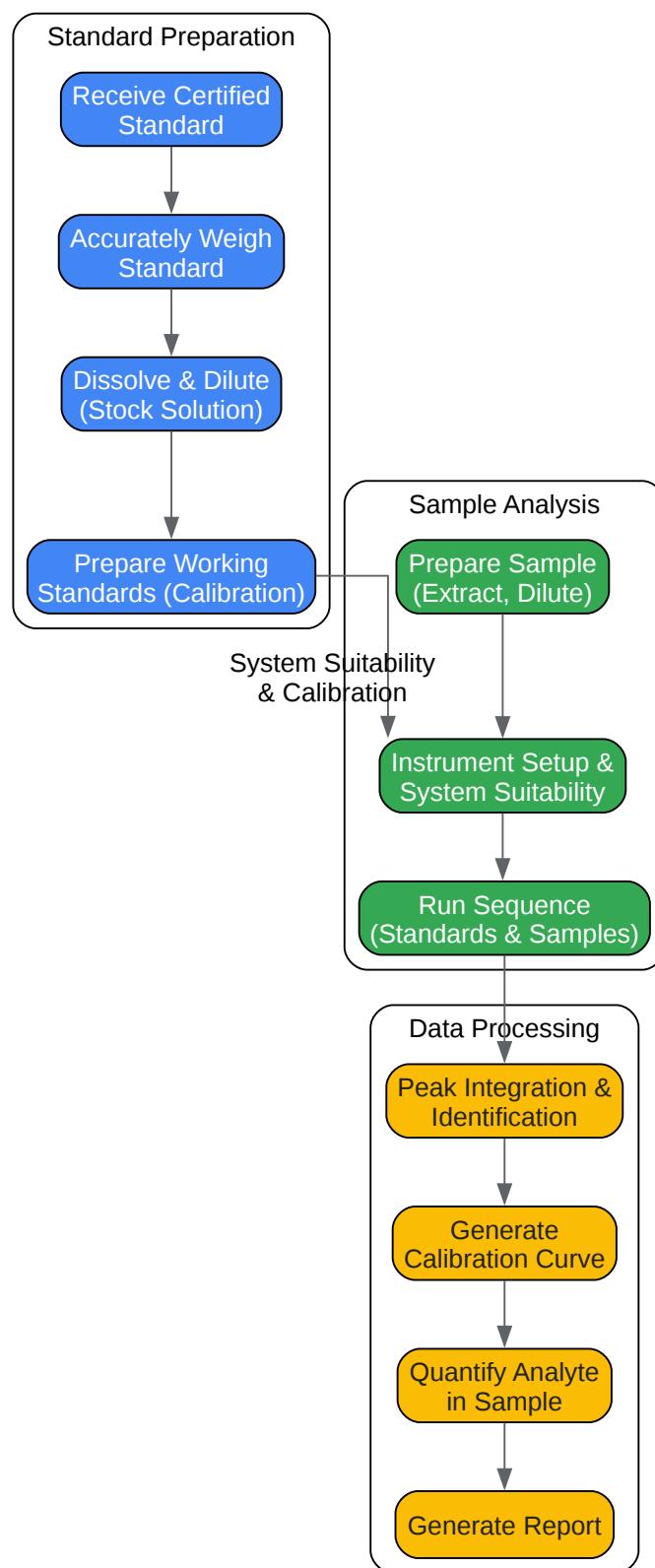
The following table summarizes the typical performance characteristics that can be expected from a validated chromatographic method for this type of analyte. These values are illustrative and must be determined experimentally during method validation.

Parameter	Expected Value	Description
Retention Time (t_R)	Method Dependent	The time at which the analyte elutes from the column.
Linearity (R^2)	> 0.999	The correlation coefficient of the calibration curve over a defined concentration range. ^[8]
LOD (Limit of Detection)	~0.02 µg/mL	The lowest concentration of the analyte that can be reliably detected. ^[9]
LOQ (Limit of Quantitation)	~0.06 µg/mL	The lowest concentration of the analyte that can be accurately and precisely quantified.
Precision (%RSD)	< 2%	The relative standard deviation for replicate injections, indicating method reproducibility. ^[5]
Accuracy (% Recovery)	98-102%	The closeness of the measured value to the true value, often assessed by spike-recovery experiments. ^[5]

Visualized Workflows

Standard Operating Procedure Workflow

The following diagram illustrates the standard workflow for using **4-Hydroxy-2-methoxybenzyl alcohol** as an analytical standard for sample quantification.

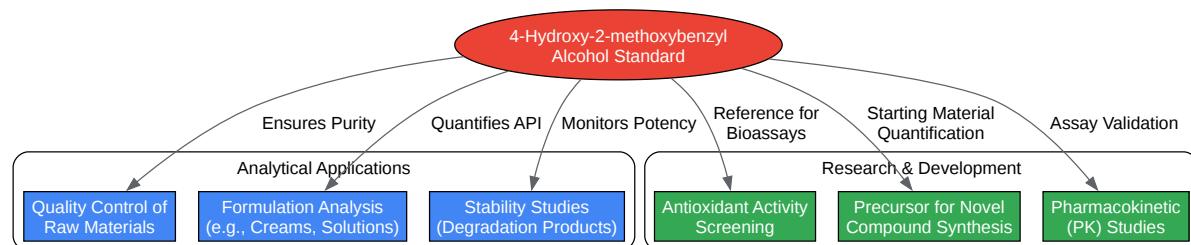


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Caption: Workflow for using a chemical standard in chromatography.

Application Context in Drug Development

This diagram shows the relationship between the analytical use of the standard and its application in relevant research areas.



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Caption: Application context of the analytical standard.

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